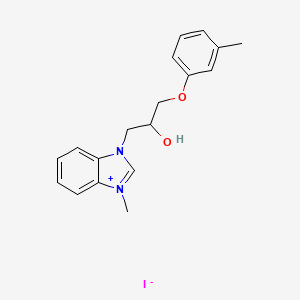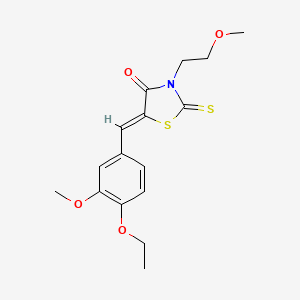![molecular formula C15H11N7O5 B5015906 Methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(1,3-dioxoisoindol-2-yl)methyl]triazole-4-carboxylate](/img/structure/B5015906.png)
Methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(1,3-dioxoisoindol-2-yl)methyl]triazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(1,3-dioxoisoindol-2-yl)methyl]triazole-4-carboxylate is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes an oxadiazole ring and a triazole ring, makes it a subject of interest for researchers in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(1,3-dioxoisoindol-2-yl)methyl]triazole-4-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps may include:
- Formation of the oxadiazole ring through cyclization reactions.
- Introduction of the triazole ring via azide-alkyne cycloaddition (click chemistry).
- Functionalization of the triazole ring with the carboxylate group.
- Final methylation step to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(1,3-dioxoisoindol-2-yl)methyl]triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(1,3-dioxoisoindol-2-yl)methyl]triazole-4-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazole derivatives: Known for their antifungal and antibacterial activities.
Oxadiazole derivatives: Studied for their potential as anti-inflammatory and anticancer agents.
Phthalimide derivatives: Used in the synthesis of various pharmaceuticals.
Uniqueness
Methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(1,3-dioxoisoindol-2-yl)methyl]triazole-4-carboxylate is unique due to its combination of an oxadiazole ring, a triazole ring, and a phthalimide moiety. This unique structure may confer distinct biological activities and make it a valuable compound for further research and development.
Propriétés
IUPAC Name |
methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(1,3-dioxoisoindol-2-yl)methyl]triazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N7O5/c1-26-15(25)10-9(22(20-17-10)12-11(16)18-27-19-12)6-21-13(23)7-4-2-3-5-8(7)14(21)24/h2-5H,6H2,1H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGKERNMFVUWNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(N=N1)C2=NON=C2N)CN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N7O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-nitrobenzamide](/img/structure/B5015843.png)
![1-[5-(methoxymethyl)-2-furyl]-N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)methanamine](/img/structure/B5015846.png)
![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(2-thienylmethyl)piperidine](/img/structure/B5015857.png)
![5-{3-chloro-4-[2-(3,5-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5015870.png)
![2-[(4-chlorophenyl)methylsulfanyl]-1-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-4-ium;iodide](/img/structure/B5015876.png)
![2,4-di-tert-butyl-6-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5015891.png)
![3-chloro-5-(furan-2-yl)-N-(4-methoxybenzyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5015909.png)

![1-(4-Chlorophenyl)-3-[4-(4-nitrophenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B5015919.png)
![N-[(4-butylphenyl)carbamothioyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide](/img/structure/B5015930.png)
![Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5015937.png)
![4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B5015943.png)
